Azetidin-1-yl-(2,4-difluorophenyl)methanone
Übersicht
Beschreibung
Azetidin-1-yl-(2,4-difluorophenyl)methanone, commonly known as DFPM, is a small molecule that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Neuropathic and Inflammatory Pain Management
Azetidin-1-yl-(2,4-difluorophenyl)methanone: is a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme involved in the endocannabinoid signaling pathway . By inhibiting MAGL, this compound can increase levels of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor agonist, which plays a significant role in modulating pain. This has been demonstrated to have antinociceptive effects in rat models of neuropathic and inflammatory pain .
Enhancement of Endocannabinoid Signaling
The inhibition of MAGL by Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to an elevation of 2-AG levels in the hippocampus. This enhancement of endocannabinoid signaling could have therapeutic potential in various neurological disorders where endocannabinoid signaling is dysregulated .
Potential Treatment for Sleep Disorders
Research indicates that Azetidin-1-yl-(2,4-difluorophenyl)methanone can prolong wakefulness in rats, suggesting a potential application in the treatment of sleep disorders such as narcolepsy or excessive daytime sleepiness .
Drug Discovery and Translational Medicine
As a selective and reversible MAGL inhibitor, Azetidin-1-yl-(2,4-difluorophenyl)methanone represents a valuable tool in drug discovery. Its pharmacological profile can aid in the development of new therapeutic agents targeting the endocannabinoid system for various medical conditions .
Research on Cannabinoid Receptors
This compound’s ability to modulate 2-AG levels makes it a useful agent for studying the physiological and pathological roles of cannabinoid receptors CB1 and CB2, which are implicated in a wide range of biological processes .
Exploration of Anti-Inflammatory Properties
Given the role of the endocannabinoid system in inflammation, Azetidin-1-yl-(2,4-difluorophenyl)methanone could be used to explore anti-inflammatory properties and mechanisms, potentially leading to new treatments for chronic inflammatory diseases .
Wirkmechanismus
Target of Action
The primary target of Azetidin-1-yl-(2,4-difluorophenyl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Azetidin-1-yl-(2,4-difluorophenyl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by Azetidin-1-yl-(2,4-difluorophenyl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation .
Pharmacokinetics
It is known that the compound binds to magl in a time- and dose-dependent manner .
Result of Action
The action of Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to significant increases in 2-AG and norepinephrine levels . It also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
It is known that the compound’s effects can vary depending on the dosage .
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2,4-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUKOKDKHRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.